Pentanoic acid, 2-(1-methylethyl)-, (2S)-

Teratogenicity Developmental Neurotoxicity Neural Tube Defects

Pentanoic acid, 2-(1-methylethyl)-, (2S)- (CAS 247182-97-4), also known as (S)-2-isopropylpentanoic acid, is a chiral, methyl-branched fatty acid with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol. It is the (S)-enantiomer of a constitutional isomer of the anticonvulsant drug valproic acid (VPA) and is characterized by its non-teratogenic profile, a key point of differentiation from the parent compound.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 247182-97-4
Cat. No. B12732817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanoic acid, 2-(1-methylethyl)-, (2S)-
CAS247182-97-4
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCC(C(C)C)C(=O)O
InChIInChI=1S/C8H16O2/c1-4-5-7(6(2)3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1
InChIKeyODPKTGAWWHZBOY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Isopropylpentanoic Acid (CAS 247182-97-4): A Non-Teratogenic Valproic Acid Constitutional Isomer for Neuroscience Research


Pentanoic acid, 2-(1-methylethyl)-, (2S)- (CAS 247182-97-4), also known as (S)-2-isopropylpentanoic acid, is a chiral, methyl-branched fatty acid with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . It is the (S)-enantiomer of a constitutional isomer of the anticonvulsant drug valproic acid (VPA) and is characterized by its non-teratogenic profile, a key point of differentiation from the parent compound [1]. This compound is primarily utilized as a research chemical to investigate the structure-activity relationships of branched-chain fatty acids in neuroscience and developmental biology, and is available through specialized research supply programs [1].

Why Substituting (2S)-2-Isopropylpentanoic Acid (CAS 247182-97-4) with Other Valproic Acid Analogs Compromises Experimental Integrity


Generic substitution among valproic acid (VPA) constitutional isomers and analogs is scientifically unsound due to profound differences in their biological activity, particularly in teratogenicity and enzyme inhibition profiles. While VPA is an established teratogen and potent histone deacetylase (HDAC) inhibitor, its branched isomer 2-isopropylpentanoic acid (IPPA) is largely non-teratogenic and exhibits significantly reduced HDAC inhibition [1]. Furthermore, stereochemistry introduces an additional layer of complexity; the (2S)- and (2R)-enantiomers may exhibit differential pharmacokinetics or interactions with chiral biological targets, a phenomenon well-documented in pharmacology [2]. Therefore, for studies aiming to decouple the anticonvulsant mechanism of VPA from its teratogenic or cytotoxic effects, the use of the specific, well-defined (2S)-enantiomer is critical to ensure reproducible and interpretable results.

Quantitative Differentiation of (2S)-2-Isopropylpentanoic Acid (247182-97-4) from Valproic Acid and Analogs: A Comparative Evidence Guide


Comparative Teratogenicity: (2S)-2-Isopropylpentanoic Acid (IPPA) vs. Valproic Acid (VPA)

The (2S)-enantiomer of 2-isopropylpentanoic acid is classified as a non-teratogenic constitutional isomer of valproic acid, in stark contrast to VPA, which is an established human teratogen [1]. A direct comparative study using the human teratocarcinoma cell line NTera-2 demonstrated that treatment with VPA inhibited cell growth, induced cytotoxicity, and blocked neuronal differentiation. In contrast, treatment with its non-teratogenic analogue, 2-isopropylpentanoic acid (IPPA), did not produce these adverse effects [2]. While the study did not specify the enantiomer of IPPA used, the NIMH repository confirms the (2S)-enantiomer's non-teratogenic classification [1].

Teratogenicity Developmental Neurotoxicity Neural Tube Defects

Histone Deacetylase (HDAC) Inhibition Potency: Propylisopropylacetic Acid (PIA, Racemic IPPA) vs. Valproic Acid (VPA)

A head-to-head biochemical comparison of VPA's constitutional isomers revealed that racemic 2-isopropylpentanoic acid (propylisopropylacetic acid, PIA) is a significantly less potent inhibitor of histone deacetylases (HDACs) than VPA [1]. Using an acetylated lysine substrate and HeLa nuclear extract, the study quantified HDAC inhibitory activity, establishing a clear quantitative distinction between the compounds.

Epigenetics HDAC Inhibition Cancer Research

Acyl-CoA Synthetase 4 (Acsl4) Inhibition: Propylisopropylacetic Acid (PIA, Racemic IPPA) vs. Valproic Acid (VPA)

In an in vitro enzyme kinetics study, racemic propylisopropylacetic acid (PIA) demonstrated uncompetitive inhibition of rat acyl-CoA synthetase 4 (Acsl4), an enzyme involved in arachidonic acid (AA) turnover—a pathway implicated in the mechanism of mood stabilizers [1]. PIA's inhibitory potency was compared directly to that of valproic acid (VPA).

Bipolar Disorder Arachidonic Acid Cascade Enzyme Kinetics

Chiral Identity: Defined (2S)-Enantiomer for Stereospecific Investigations

The compound (CAS 247182-97-4) is the defined (2S)-enantiomer of 2-isopropylpentanoic acid . In contrast, many commercial preparations of 2-isopropylpentanoic acid (e.g., Valproic Acid USP Related Compound B, CAS 62391-99-5) are supplied as racemic mixtures . The (2R)-enantiomer has its own distinct CAS number (247182-94-1) [1]. For valproic acid analogs, stereochemistry is known to be a critical determinant of pharmacological activity, as evidenced by the enantioselective synthesis and evaluation of related chiral amides like propylisopropyl acetamide (PID) [2].

Chirality Stereochemistry Enantioselectivity

Key Research Applications for (2S)-2-Isopropylpentanoic Acid (247182-97-4) Based on Comparative Evidence


Investigating the Molecular Basis of Valproic Acid's Teratogenicity

Given its established non-teratogenic profile compared to VPA [1], (2S)-IPPA serves as a critical negative control and structural probe in developmental neurotoxicity assays. Researchers can compare the effects of VPA and (2S)-IPPA on cellular processes like proliferation, viability, and differentiation in models such as the NTera-2 cell line to identify pathways and targets uniquely affected by VPA's teratogenic activity [2].

Developing HDAC-Independent Anticonvulsants or Mood Stabilizers

The quantitative evidence showing that IPPA has drastically reduced HDAC inhibitory activity (IC₅₀ > 5 mM) relative to VPA (IC₅₀ = 1.5 mM) [1], while retaining or even enhancing activity in other pathways like Acsl4 inhibition (Ki = 11.4 mM vs. VPA's Ki = 25 mM) [2], makes it an ideal scaffold for developing novel CNS therapeutics. Its use can help decouple the desired CNS effects from the undesirable epigenetic modulation associated with HDAC inhibition.

Chiral Reference Standard and Analytical Development

As a pure (2S)-enantiomer with a distinct CAS number [1], this compound is essential for developing and validating chiral analytical methods (e.g., HPLC, SFC) for the detection and quantification of stereoisomeric impurities in pharmaceutical preparations of valproate and related compounds, including the racemic impurity mixture (CAS 62391-99-5) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentanoic acid, 2-(1-methylethyl)-, (2S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.